1-Aminonaphthalene-2-carboxaldehyde
Overview
Description
1-Aminonaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves various methods. One approach is through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the reactions of the aryllithium species, generated from 2,7 and t-BuLi or BuLi, with DMF .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .
Chemical Reactions Analysis
This compound undergoes Friedländer-type condensation with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . It also reacts with 2-alkynylbenzonitriles in a tandem reaction to form 1-aminonaphthalene-2-carboxylates .
Physical and Chemical Properties Analysis
This compound has a density of 1.245±0.06 g/cm3 and a boiling point of 364.2±25.0 °C .
Scientific Research Applications
Chiral Ligands in Lewis-Acid-Catalyzed Reactions
1-Aminonaphthalene-2-carboxaldehyde derivatives have been studied for their use as chiral ligands in asymmetric Lewis-acid-catalyzed reactions. Specifically, Schiff bases of dipeptides containing α-substituted amino acids were tested as complexes in these reactions, showing moderate enantioselectivity in certain cases (Kaptein et al., 2010).
Complexes with Transition Metal Ions
Research has also been conducted on this compound (referred to as 2-hydroxynaphthalene-1-carboxaldehyde) complexes with various transition metal ions. These complexes, with metals like Chromium, Iron, Ruthenium, and others, have been characterized, providing insights into their spectral and magnetic properties (Mostafa, 1998).
Synthesis of Naphthalene Amino Esters and Arylnaphthalene Lactone Lignans
The compound plays a role in the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans, demonstrating its utility in organic synthesis and the creation of complex molecular structures (He, Zhang, & Fan, 2014).
Carbopalladation of Nitriles
In the realm of organic chemistry, this compound is involved in the carbopalladation of nitriles, a process crucial for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and certain benzoxazine derivatives. This highlights its role in facilitating complex chemical reactions (Tian, Pletnev, & Larock, 2003).
Synthesis of Conjugated Polymers
The compound is utilized in the synthesis of new conjugated polymers with Schiff base structures containing pyrrolyl and naphthalene moieties. This is significant in the development of materials with good thermal properties and potential applications in polymer science (Simionescu et al., 1998).
Electroorganic Reactions
Electroorganic reactions involving this compound derivatives show promise in converting certain naphthalenes into aldehydes or ketones, contributing to the field of electrochemistry and organic synthesis (Utley & Rozenberg, 2003).
Synthesis of Poly(1-Aminonaphthalene)
The chemical is used in the synthesis of poly(1-aminonaphthalene), a polymer with promising electrical conductivity and molecular properties, indicating potential applications in materials science and electronics (Moon et al., 1993).
Enantioselective Sensing of Chiral Carboxylic Acids
This compound derivatives have been used for the enantioselective sensing of chiral carboxylic acids, including amino acids. This application is significant in analytical chemistry for detecting and quantifying specific molecules (Mei & Wolf, 2004).
Mechanism of Action
Target of Action
It’s known that amines and aldehydes can interact with various biological targets, including proteins and enzymes, altering their function .
Mode of Action
1-Aminonaphthalene-2-carboxaldehyde, being an amine and an aldehyde, can undergo reactions to form imine derivatives, also known as Schiff bases . This reaction involves the elimination of water and is acid-catalyzed and reversible . The formation of these imine compounds can alter the function of the target molecules, leading to changes in biological processes .
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of quinolines , which are heterocyclic compounds with various biological activities. The compound can also participate in the formation of imine derivatives , which can affect various biochemical pathways depending on the specific targets they interact with.
Pharmacokinetics
The compound’s pharmacokinetics can be influenced by its chemical properties, such as its polarity and solubility .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. For instance, the formation of imine derivatives can alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be affected by factors such as pH and temperature . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-aminonaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWBDGBNINXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451208 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176853-41-1 | |
Record name | 1-amino-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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